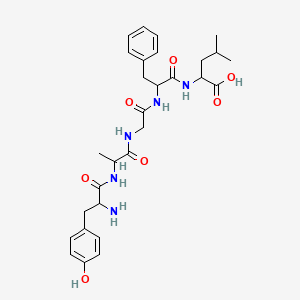
AEG-41174
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
AEG-41174 is a novel, non-ATP competitive, small molecule tyrosine kinase inhibitor targeting therapeutically significant kinases including JAK2 and Bcr-Abl, and is currently in a Phase 1 clinical trial (hematological malignancies).
Scientific Research Applications
AEG-41174 in Breast Cancer
A significant application of AEG-41174 (astrocyte elevated gene-1) is observed in breast cancer research. A study by Li et al. (2008) identified AEG-1 as a novel prognostic marker for breast cancer progression and overall patient survival. They found that AEG-1 expression was considerably higher in breast cancer cell lines compared to normal breast epithelial cells. High AEG-1 expression correlated with poor overall survival in breast cancer patients, suggesting its role in cancer progression (Li et al., 2008).
AEG-41174's Role in Various Cancers
AEG-1's role extends beyond breast cancer. Sarkar et al. (2009) reported that AEG-1 expression is elevated in advanced stages of many cancers, linking it with poor survival. They highlighted its role in tumorigenesis, proliferation, invasion, metastasis, and gene expression in various cancers (Sarkar et al., 2009).
AEG-41174 and NF-κB Pathway
Emdad et al. (2006) focused on AEG-1’s interaction with the nuclear factor κB (NF-κB) pathway, which is crucial in tumor progression and metastasis. Their findings suggest that AEG-1 activates NF-κB, representing a key molecular mechanism by which AEG-1 promotes growth and invasion in neoplastic conditions (Emdad et al., 2006).
AEG-41174 in Neuroblastoma
AEG-1’s potential as a therapeutic target was explored in the context of neuroblastoma. Liu et al. (2009) reported that knockdown of AEG-1 inhibited cell proliferation and apoptosis in neuroblastoma cells. It also enhanced chemo-sensitivity to cisplatin and doxorubicin, suggesting its role in tumorogenic properties and as a possible target for adjuvant therapy in neuroblastoma (Liu et al., 2009).
AEG-41174's Multifunctional Role
Ying et al. (2011) delved into the multifunctional role of AEG-1 in cancer biology, highlighting its involvement in several signaling cascades contributing to tumor development and progression. They suggested AEG-1 as a potential prognostic biomarker and therapeutic target due to its correlation with tumor progression and patient survival (Ying et al., 2011).
AEG-41174 and Prostate Cancer
In prostate cancer research, Kikuno et al. (2007) found that AEG-1 overexpression played a crucial role in cancer progression and could serve as a genetic biomarker and molecular target for anticancer agents to prevent cell progression and metastasis (Kikuno et al., 2007).
properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AEG41174; AEG 41174; AEG-41174 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



